molecular formula C21H18ClN5O2S B2956096 N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895790-68-8

N'-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2956096
CAS No.: 895790-68-8
M. Wt: 439.92
InChI Key: HKCPKKSZPKBULG-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolothiazole derivatives

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

Safety and Hazards

While triazoles have many therapeutic uses, they can also have adverse effects. For example, some triazoles have been associated with hepatotoxicity and hormonal problems .

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is considerable interest in further exploring their potential as therapeutic agents . Future research may focus on developing new synthetic methods, investigating their mechanisms of action, and optimizing their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step reactions The process begins with the preparation of the triazolothiazole core, which is achieved through the cyclization of appropriate precursors under specific conditionsThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 1,2,4-Triazolo[4,3-a]quinoxaline derivatives

Uniqueness

N’-(3-chlorophenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazolothiazole core is particularly noteworthy for its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-2-3-8-17(13)18-25-21-27(26-18)16(12-30-21)9-10-23-19(28)20(29)24-15-7-4-6-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPKKSZPKBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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